molecular formula C13H16F3NO B15219696 (2R,3R)-1-Benzyl-2-(trifluoromethyl)piperidin-3-ol

(2R,3R)-1-Benzyl-2-(trifluoromethyl)piperidin-3-ol

Cat. No.: B15219696
M. Wt: 259.27 g/mol
InChI Key: DWQAJMVRISNPRK-VXGBXAGGSA-N
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Description

(2R,3R)-1-Benzyl-2-(trifluoromethyl)piperidin-3-ol is a chiral compound with a piperidine ring structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Benzyl-2-(trifluoromethyl)piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate piperidine derivative.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Formation of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2R,3R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-Benzyl-2-(trifluoromethyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

(2R,3R)-1-Benzyl-2-(trifluoromethyl)piperidin-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Benzyl-2-(trifluoromethyl)piperidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The compound may act as an inhibitor or modulator of specific enzymes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-1-Benzyl-2-(methyl)piperidin-3-ol
  • (2R,3R)-1-Benzyl-2-(ethyl)piperidin-3-ol
  • (2R,3R)-1-Benzyl-2-(fluoromethyl)piperidin-3-ol

Uniqueness

(2R,3R)-1-Benzyl-2-(trifluoromethyl)piperidin-3-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in various chemical reactions compared to its analogs.

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

(2R,3R)-1-benzyl-2-(trifluoromethyl)piperidin-3-ol

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12-11(18)7-4-8-17(12)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,18H,4,7-9H2/t11-,12-/m1/s1

InChI Key

DWQAJMVRISNPRK-VXGBXAGGSA-N

Isomeric SMILES

C1C[C@H]([C@@H](N(C1)CC2=CC=CC=C2)C(F)(F)F)O

Canonical SMILES

C1CC(C(N(C1)CC2=CC=CC=C2)C(F)(F)F)O

Origin of Product

United States

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